4-bromo-2-cyclopropoxythiazole
Description
Significance of Heterocyclic Frameworks in Organic Chemistry
Heterocyclic compounds, which are cyclic structures containing at least one atom other than carbon within their rings, represent a vast and vital class of organic molecules. chemicalbook.comfrontiersin.org Their prevalence in nature is extensive, forming the core of numerous biomolecules such as alkaloids, vitamins, and antibiotics. frontiersin.org In the realm of synthetic chemistry, heterocycles are indispensable building blocks for a wide array of functional materials, including pharmaceuticals, agrochemicals, dyes, and polymers. chemicalbook.com The presence of heteroatoms like nitrogen, oxygen, and sulfur imparts unique physicochemical properties to these rings, influencing their reactivity, solubility, and biological activity. chemicalbook.com
The thiazole (B1198619) ring, a five-membered heterocycle containing both sulfur and nitrogen atoms, is a particularly important scaffold in organic synthesis and medicinal chemistry. uq.edu.autandfonline.com Thiazole derivatives are key components in numerous FDA-approved drugs and are present in over 70 experimental therapeutic agents. uq.edu.aubldpharm.com The utility of the thiazole moiety in advanced synthetic strategies stems from its versatile reactivity. The different positions on the thiazole ring exhibit distinct electronic properties, allowing for selective functionalization. bldpharm.com For instance, the C2 position is susceptible to deprotonation and nucleophilic substitution, while the C5 position is a primary site for electrophilic substitution. nih.gov This differential reactivity enables chemists to use the thiazole ring as a versatile template for constructing complex molecular architectures. bldpharm.com Furthermore, the bromine atom in 4-bromothiazole (B1332970) derivatives serves as a valuable handle for a variety of cross-coupling reactions, such as Suzuki-Miyaura, Negishi, and Stille couplings, which are powerful tools for forming new carbon-carbon bonds. nih.gov
The thiazole ring is a planar, aromatic system characterized by significant π-electron delocalization. uq.edu.au This aromaticity is a key feature that contributes to its stability and influences its chemical behavior. The presence of both a sulfur and a nitrogen atom in the ring creates a unique electronic environment. The nitrogen atom acts as a hydrogen bond acceptor, while the sulfur atom possesses extended lone pair electron orbitals, both of which can influence molecular conformation and interactions with biological macromolecules. uq.edu.au The bond lengths and angles of the thiazole ring are comparable to those of a planar amide bond found in peptides, making it an interesting scaffold for designing peptidomimetics. uq.edu.au
Exploration of Cyclopropane (B1198618) Derivatives in Chemical Research
Cyclopropane and its derivatives are a fascinating class of molecules due to their unique structural and chemical properties, which are largely dictated by significant ring strain. frontiersin.org
The cyclopropyl (B3062369) group possesses unique stereoelectronic properties that set it apart from other alkyl groups. The carbon-carbon bonds within the three-membered ring have a higher degree of p-character than typical sp³-hybridized carbons, leading to what is often described as "bent bonds". wikipedia.org This enhanced p-character allows the cyclopropyl group to participate in conjugation with adjacent π-systems, acting as an electron-donating group. frontiersin.org This ability to engage in hyperconjugation can influence the stability and reactivity of neighboring functional groups. wikipedia.org The orientation of the cyclopropyl group relative to an adjacent reactive center can have a profound impact on reaction rates and stereochemical outcomes, a phenomenon known as a stereoelectronic effect. wikipedia.orgthieme.de
The triangular geometry of the cyclopropane ring forces the carbon-carbon bond angles to be approximately 60°, a significant deviation from the ideal 109.5° for tetrahedral carbons. This deviation results in substantial angle strain, making the cyclopropane ring more reactive than its acyclic or larger-ring counterparts. frontiersin.org This inherent strain energy can be harnessed as a driving force in various chemical transformations, including ring-opening reactions. Despite its reactivity, the cyclopropane ring is often metabolically stable, making it an attractive motif in medicinal chemistry for introducing conformational rigidity and improving the pharmacokinetic profile of drug candidates. frontiersin.org
Rationale for Investigating 4-Bromo-2-cyclopropoxythiazole
The chemical compound this compound is a synthetic molecule that brings together the distinct features of a brominated thiazole and a cyclopropoxy group. The rationale for its investigation lies in its potential as a versatile building block in organic synthesis and medicinal chemistry.
The 4-bromo-thiazole moiety provides a reactive handle for a wide range of synthetic transformations. The bromine atom at the C4 position can be readily displaced or participate in various cross-coupling reactions, allowing for the introduction of diverse substituents and the construction of more complex molecules. nih.govnih.gov This makes this compound a potentially valuable intermediate for the synthesis of novel thiazole-containing compounds.
The 2-cyclopropoxy group introduces the unique stereoelectronic and conformational properties of the cyclopropane ring directly onto the thiazole core. The electron-donating nature of the cyclopropoxy group can influence the electronic properties and reactivity of the thiazole ring. Furthermore, the conformational rigidity imparted by the cyclopropyl group can be a desirable feature in the design of biologically active molecules, as it can help to lock the molecule into a specific bioactive conformation. frontiersin.org The combination of these two motifs in a single molecule offers the potential to create novel chemical entities with unique properties and potential applications in areas such as drug discovery and materials science.
Below is a table summarizing the key properties of the constituent chemical motifs of this compound.
| Feature | Thiazole Ring | Cyclopropane Ring |
| Type | Heterocyclic, Aromatic | Strained Carbocycle |
| Key Atoms | Carbon, Nitrogen, Sulfur | Carbon |
| Reactivity | Versatile, site-selective | High, prone to ring-opening |
| Key Property | Aromaticity, H-bond acceptor | Ring strain, electron-donating |
| Role in Synthesis | Scaffold, building block | Conformational lock, reactive handle |
The investigation of this compound is therefore driven by the prospect of harnessing the synergistic effects of these two important chemical functionalities to develop new synthetic methodologies and to explore novel areas of chemical space.
Synergistic Effects of Bromo, Cyclopropoxy, and Thiazole Moieties
The combination of a thiazole ring, a cyclopropoxy group, and a bromine atom in a single molecule, this compound, results in a unique chemical entity where the properties of each component are mutually influential. The thiazole ring serves as a stable, aromatic core. nih.gov The reactivity and biological interactions of the molecule are significantly modulated by the attached functional groups. vulcanchem.com
Positioning of Substituents at C-4 and C-2 of the Thiazole Nucleus
The specific placement of substituents on the thiazole ring is critical in determining the molecule's chemical behavior. analis.com.mynih.gov In this compound, the bromine atom is at the C-4 position, and the cyclopropoxy group is at the C-2 position.
The C-2 position of the thiazole ring is inherently electron-deficient, making it susceptible to attack by nucleophiles. pharmaguideline.com The presence of the cyclopropoxy group at this position modifies this reactivity. An electron-donating substituent at the C-2 position can facilitate electrophilic attacks at the C-5 position. pharmaguideline.com
The C-4 and C-5 positions are generally more electron-rich than C-2 and are the typical sites for electrophilic substitution. pharmaguideline.com The bromine atom at C-4 makes this position a key site for synthetic modification. Halogen atoms on heterocyclic rings are frequently used as handles for cross-coupling reactions, such as Suzuki, Stille, or Negishi couplings. nih.gov For instance, the bromine at C-4 can be exchanged with lithium, and the resulting organometallic species can then react with various electrophiles, allowing for the introduction of a wide range of substituents at this position. nih.gov Therefore, the specific arrangement of the bromo and cyclopropoxy groups in this compound provides two distinct reactive sites that can be selectively targeted for chemical transformations.
Potential as a Modular Synthetic Intermediate
The structure of this compound makes it a valuable and versatile building block for the synthesis of more complex molecules. Bromo-substituted heterocyclic compounds are widely recognized as important intermediates in medicinal chemistry and materials science. thieme.dechemicalbook.com
The bromine atom at the C-4 position is a particularly useful functional group for synthetic chemists. It serves as a leaving group in various palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon or carbon-heteroatom bonds. nih.gov This allows for the straightforward introduction of alkyl, aryl, or alkynyl groups at the C-4 position. nih.gov This modularity is highly desirable in drug discovery and development, where the synthesis of a library of related compounds (analogues) is often necessary to optimize biological activity.
Starting from this compound, chemists can systematically vary the substituent at the C-4 position while retaining the 2-cyclopropoxythiazole core. This approach allows for the exploration of structure-activity relationships, where the impact of different chemical groups on a molecule's properties can be assessed. The reactivity of the C-4 bromine provides a reliable method for constructing diverse molecular architectures based on the thiazole scaffold.
An exploration of the synthetic pathways leading to this compound reveals a fascinating interplay of classical heterocyclic chemistry and modern regioselective techniques. The construction of this specific molecule requires careful consideration of both the formation of the core thiazole ring and the precise introduction of its substituents: a cyclopropoxy group at the C-2 position and a bromine atom at the C-4 position. This article delineates the primary synthetic methodologies that can be employed to achieve this target, focusing on strategic approaches to the thiazole core and the subsequent or concurrent introduction of the requisite bromine atom.
Properties
CAS No. |
1209459-58-4 |
|---|---|
Molecular Formula |
C6H6BrNOS |
Molecular Weight |
220.1 |
Purity |
95 |
Origin of Product |
United States |
Synthetic Methodologies for 4 Bromo 2 Cyclopropoxythiazole
The synthesis of 4-bromo-2-cyclopropoxythiazole can be approached through several strategic routes. These strategies either build the substituted thiazole (B1198619) ring from acyclic precursors or modify a pre-existing thiazole template. The choice of method often depends on the availability of starting materials and the desired efficiency and regioselectivity.
Reactivity Profile and Transformational Chemistry
Reactivity of the Bromine Atom at C-4
The bromine atom at the C-4 position of the thiazole (B1198619) ring is the primary center of reactivity for cross-coupling reactions. The electron-withdrawing nature of the thiazole ring enhances the electrophilicity of the C-4 carbon, making the C-Br bond susceptible to oxidative addition to a low-valent palladium(0) complex, which is the initial and often rate-determining step in many cross-coupling catalytic cycles. This reactivity is a cornerstone for derivatizing the thiazole scaffold. While specific studies detailing the transformational chemistry of 4-bromo-2-cyclopropoxythiazole are not extensively documented in publicly available literature, its reactivity profile can be reliably inferred from numerous studies on analogous 2-substituted 4-bromothiazole (B1332970) systems. These studies demonstrate that the C-4 bromine atom readily participates in a wide array of palladium-catalyzed reactions.
Palladium-catalyzed cross-coupling reactions represent a powerful and versatile set of tools for forming new carbon-carbon bonds at the C-4 position of the 4-bromothiazole core. These reactions typically involve a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. The choice of the organometallic coupling partner dictates the type of cross-coupling reaction and the nature of the substituent introduced.
The Suzuki-Miyaura coupling is a widely used method for forming carbon-carbon bonds by reacting an organohalide with an organoboron compound, such as a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. youtube.commdpi.comnih.gov This reaction is known for its mild conditions, functional group tolerance, and the commercial availability and stability of many boronic acid reagents. nih.gov
For 4-bromothiazole derivatives, the Suzuki-Miyaura coupling provides an effective route to introduce aryl, heteroaryl, or alkenyl substituents at the C-4 position. Research on compounds structurally similar to this compound, such as 4-bromo-2,4'-bithiazoles, has demonstrated the feasibility of this transformation. For instance, a one-pot Miyaura borylation of a 4-bromothiazole followed by a Suzuki-Miyaura coupling has been successfully employed to synthesize various 4-(hetero)aryl-2,4'-bithiazoles. rsc.org
| Starting Material | Coupling Partner | Catalyst | Ligand | Base | Solvent | Yield | Reference |
|---|---|---|---|---|---|---|---|
| 4-Bromo-2'-isopropyl-2,4'-bithiazole | 2-Chloropyridine | Pd(OAc)₂ | dppf | K₃PO₄ | 1,4-Dioxane/H₂O | Not Specified | rsc.org |
| 4-Bromo-2'-phenyl-2,4'-bithiazole | 2-Chloropyridine | Pd(OAc)₂ | dppf | K₃PO₄ | 1,4-Dioxane/H₂O | 85% | rsc.org |
The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between a vinyl or aryl halide and a terminal alkyne. wikipedia.orgorganic-chemistry.org This transformation is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. wikipedia.orgscirp.org It is a highly reliable method for the synthesis of substituted alkynes.
The bromine atom at C-4 of the thiazole ring is an effective electrophile for Sonogashira coupling. In studies involving 2,4-dibromothiazole (B130268), the bromine at the C-2 position is more reactive, but subsequent Sonogashira coupling at the C-4 position can be achieved, demonstrating the viability of this position for alkynylation. researchgate.netnih.gov This method allows for the direct introduction of an alkynyl moiety onto the thiazole core, which can serve as a versatile handle for further synthetic manipulations.
| Starting Material | Coupling Partner | Catalyst | Co-catalyst | Base | Solvent | Yield | Reference |
|---|---|---|---|---|---|---|---|
| 2-Substituted 4-bromothiazole | Terminal Alkyne | Pd(PPh₃)₄ | CuI | i-Pr₂NEt | THF | 65-85% (initial step) | researchgate.netnih.gov |
The Heck reaction involves the palladium-catalyzed coupling of an aryl or vinyl halide with an alkene to form a substituted alkene. organic-chemistry.orgnih.govlibretexts.org This reaction is a powerful tool for the vinylation of aromatic and heteroaromatic rings. The reaction typically proceeds with high trans selectivity. organic-chemistry.org The C-4 bromine of the thiazole ring is expected to be a suitable substrate for Heck reactions, enabling the introduction of various vinylic groups. This reaction would proceed via the standard catalytic cycle involving oxidative addition of the C-Br bond to Pd(0), followed by migratory insertion of the alkene and subsequent β-hydride elimination. nih.gov
| Halide Type | Alkene Partner | Catalyst | Base | Solvent | Typical Product | Reference |
|---|---|---|---|---|---|---|
| Aryl/Heteroaryl Bromide | Activated Alkene (e.g., Acrylate) | Pd(OAc)₂ or PdCl₂ | Organic or Inorganic Base (e.g., Et₃N, K₂CO₃) | Polar Aprotic (e.g., DMF, NMP) | Substituted Alkene | organic-chemistry.orgmdpi.com |
The Stille coupling is a versatile reaction that forms a carbon-carbon bond by coupling an organic halide with an organostannane (organotin) reagent, catalyzed by palladium. organic-chemistry.orgwikipedia.org A key advantage of the Stille reaction is the stability of organostannanes to air and moisture, though their toxicity is a significant drawback. wikipedia.orglibretexts.org
Research on 2,4'-bithiazole (B13848155) systems has shown that the C-4 bromine can undergo Stille coupling. researchgate.netnih.gov For instance, the synthesis of 2'-phenyl- and 2'-alkynyl-4-bromo-2,4'-bithiazoles required a Stille cross-coupling reaction, although it was noted to proceed with lower efficiency compared to the Negishi coupling for the same substrates, yielding products in the 58-62% range. researchgate.netnih.gov This indicates that while feasible, the Stille reaction may not always be the highest-yielding method for derivatizing the C-4 position of bromothiazoles.
| Starting Material | Coupling Partner | Catalyst | Solvent | Yield | Reference |
|---|---|---|---|---|---|
| 4-Bromo-2-(thiazol-2-yl)thiazole derivative | Organostannane (e.g., PhSnBu₃) | Pd(PPh₃)₄ | THF | 58-62% | researchgate.netnih.gov |
The Negishi coupling involves the reaction of an organohalide with an organozinc compound, catalyzed by a nickel or palladium complex, to create a new carbon-carbon bond. wikipedia.orgorganic-chemistry.org Organozinc reagents are generally more reactive than their boron and tin counterparts, which can lead to higher yields and milder reaction conditions. nih.gov
The Negishi coupling has proven to be highly effective for substitutions at the C-4 position of bromothiazoles. In the synthesis of 2'-substituted 4-bromo-2,4'-bithiazoles, the Negishi cross-coupling of a C-4 zincated thiazole with 2,4-dibromothiazole gave excellent yields of 88-97%. researchgate.netnih.gov This high efficiency highlights the utility of the Negishi reaction for creating C-C bonds involving the 4-bromothiazole moiety, suggesting it would be a very effective method for the derivatization of this compound.
| Starting Material | Coupling Partner | Catalyst | Solvent | Yield | Reference |
|---|---|---|---|---|---|
| 2,4-Dibromothiazole | 2-Alkyl-4-(chlorozincio)thiazole | Pd(PPh₃)₄ | THF | 88-97% | researchgate.netnih.gov |
Cross-Coupling Reactions
Reactivity of the Cyclopropoxy Group at C-2
The cyclopropoxy group is composed of a strained three-membered ring attached to the thiazole core via an ether linkage. Both the cyclopropyl (B3062369) ring and the ether bond have characteristic reactivities.
The significant ring strain of the cyclopropane (B1198618) ring (approximately 27 kcal/mol) makes it susceptible to ring-opening reactions under various conditions, leading to the formation of more stable, functionalized acyclic products. researchgate.net
While highly activated "donor-acceptor" cyclopropanes undergo ring-opening readily, monosubstituted cyclopropanes are generally less reactive. nih.gov However, recent studies have shown that the use of a strong Brønsted acid catalyst, such as triflic acid, in a highly polar, non-nucleophilic solvent like hexafluoroisopropanol (HFIP), can facilitate the arylative ring-opening of even weakly polarized cyclopropanes. nih.gov In the case of this compound, a strong acid could protonate the ether oxygen, activating the adjacent cyclopropyl ring towards nucleophilic attack or rearrangement. Alternatively, direct protonation of a C-C bond in the cyclopropane ring could lead to a carbocationic intermediate that rearranges to a more stable structure, such as an allyl cation, before being trapped by a nucleophile.
Transition metals, particularly palladium and nickel, are known to catalyze the ring-opening of strained rings. nih.govchemrxiv.org This reactivity is most established for cyclopropyl ketones, where coordination of the metal to the carbonyl group facilitates the cleavage of an adjacent C-C bond in the cyclopropane ring. nih.govchemrxiv.org For an unactivated system like a cyclopropoxy ether, such a transformation is less common and would likely require specific catalytic systems designed for C-C bond activation. While palladium-catalyzed cross-coupling reactions using cyclopropyl Grignard reagents or cyclopropyl boronic acids are well-known, these reactions typically preserve the three-membered ring. organic-chemistry.orgnih.gov The direct metal-catalyzed ring-opening of the cyclopropoxy group on this compound remains a less explored area of its potential reactivity.
The C-O bond of an ether can be cleaved under strongly acidic conditions, typically using hydrogen halides like HBr or HI. ucalgary.ca The mechanism for an alkyl aryl ether involves the initial protonation of the ether oxygen, which converts the alkoxy group into a good leaving group (a neutral alcohol or, in this case, a phenol-like 2-hydroxythiazole). ucalgary.ca A nucleophile, such as the bromide or iodide ion, then attacks the carbon of the leaving group. ucalgary.ca
For this compound, treatment with a strong acid like HBr would protonate the ether oxygen. The bromide ion would then likely attack one of the cyclopropyl carbons in an SN2-type reaction. This would cleave the C-O bond, yielding 4-bromo-1,3-thiazol-2-ol and bromocyclopropane. Due to the instability of a primary cyclopropyl carbocation, an SN1 mechanism is less probable.
Functional Group Transformations of the Cyclopropoxy Unit
The cyclopropoxy group, while generally stable, can undergo specific transformations, primarily involving the cleavage of the ether bond or the opening of the cyclopropane ring under certain conditions.
The ether linkage is susceptible to cleavage by strong acids, such as hydroiodic acid (HI) or hydrobromic acid (HBr). This reaction typically proceeds via protonation of the ether oxygen, followed by nucleophilic attack of the halide ion. In the case of this compound, this would likely lead to the formation of a 2-hydroxythiazole derivative and a cyclopropyl halide. The regioselectivity of the cleavage would depend on the specific reaction conditions and the electronic nature of the thiazole ring.
The cyclopropane ring itself is known for its unique electronic properties and can participate in ring-opening reactions. These transformations are often promoted by electrophilic reagents or transition metals. While specific studies on this compound are not prevalent, analogous reactions with other cyclopropyl ethers suggest that acidic conditions or treatment with certain metal catalysts could induce ring-opening, potentially leading to the formation of propenoxy or other unsaturated ether derivatives. The strain in the three-membered ring makes it susceptible to attack, offering a pathway to more complex molecular architectures.
Reactivity of the Thiazole Ring System
The reactivity of the thiazole ring in this compound is significantly influenced by its substituents. The presence of a bromine atom at the 4-position and a cyclopropoxy group at the 2-position dictates the likely sites and types of chemical reactions.
Electrophilic Aromatic Substitution
The thiazole ring is generally considered to be electron-deficient, and the presence of the electron-withdrawing bromine atom at the 4-position further deactivates it towards electrophilic aromatic substitution. The 2-cyclopropoxy group, being an alkoxy group, is typically an activating, ortho-, para-directing group in aromatic systems. However, in this heterocyclic system, its activating effect is likely insufficient to overcome the deactivating nature of the thiazole ring and the bromo substituent. Therefore, electrophilic aromatic substitution reactions, such as nitration, halogenation, or Friedel-Crafts reactions, are expected to be challenging and require harsh conditions, if they proceed at all. If substitution were to occur, the 5-position would be the most likely site, directed by the cyclopropoxy group.
Nucleophilic Attack on the Ring
In contrast to its resistance to electrophilic attack, the electron-deficient nature of the thiazole ring makes it susceptible to nucleophilic attack. The bromine atom at the 4-position can potentially be displaced by strong nucleophiles through a nucleophilic aromatic substitution (SNA_r) mechanism. The viability of this reaction would be influenced by the nature of the nucleophile and the reaction conditions. The presence of the 2-cyclopropoxy group may have a modest electronic influence on this process.
Reactions Involving the Ring Nitrogen or Sulfur Atoms
The lone pair of electrons on the ring nitrogen atom imparts basic properties to the thiazole ring, allowing it to react with electrophiles such as alkyl halides to form quaternary thiazolium salts. The sulfur atom in the thiazole ring is generally less reactive than the nitrogen but can be oxidized under strong oxidizing conditions to form a sulfoxide (B87167) or sulfone.
Derivatization Strategies
The primary route for the derivatization of this compound is expected to involve the versatile bromine substituent at the 4-position.
Directed Functionalization at Peripheral Positions
The bromine atom at the C4 position is a key handle for introducing a wide range of functional groups through metal-catalyzed cross-coupling reactions. A common strategy involves a metal-halogen exchange reaction, for instance, using an organolithium reagent like n-butyllithium, to generate a 4-lithiated thiazole species. This organometallic intermediate can then be reacted with various electrophiles to introduce new substituents at the 4-position.
Alternatively, the C4-bromo bond can directly participate in palladium-catalyzed cross-coupling reactions. These include Suzuki couplings with boronic acids, Stille couplings with organostannanes, Heck couplings with alkenes, and Sonogashira couplings with terminal alkynes. Such reactions are highly efficient for forming new carbon-carbon and carbon-heteroatom bonds, allowing for the synthesis of a diverse array of 4-substituted-2-cyclopropoxythiazole derivatives. nih.govresearchgate.net
| Reaction Type | Reagents | Product Type |
| Metal-Halogen Exchange | n-BuLi, then Electrophile (E+) | 4-E-2-cyclopropoxythiazole |
| Suzuki Coupling | Aryl/Alkyl-B(OH)2, Pd catalyst, Base | 4-Aryl/Alkyl-2-cyclopropoxythiazole |
| Stille Coupling | Aryl/Alkyl-Sn(R)3, Pd catalyst | 4-Aryl/Alkyl-2-cyclopropoxythiazole |
| Heck Coupling | Alkene, Pd catalyst, Base | 4-Alkenyl-2-cyclopropoxythiazole |
| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, Base | 4-Alkynyl-2-cyclopropoxythiazole |
Furthermore, directed ortho-metalation could potentially be explored. While the directing ability of a 2-cyclopropoxy group is not extensively documented for thiazoles, it is conceivable that under specific conditions with a strong base, deprotonation could occur at the C5 position, providing another avenue for functionalization.
Multi-Component Reactions Incorporating the Compound
There is currently no available scientific literature detailing the participation of this compound in any multi-component reactions. These reactions, which involve three or more reactants coming together in a single synthetic operation to form a final product that contains significant portions of all the initial components, are a cornerstone of modern synthetic efficiency. However, no studies have been published that utilize this compound as a building block in such transformations. Consequently, there are no established protocols or research findings to present in this area.
Regioselective Modifications
Similarly, a thorough review of scientific databases reveals a lack of studies focused on the regioselective modifications of this compound. Regioselectivity, the preferential reaction at one site over another, is a critical aspect of synthetic chemistry, enabling precise control over molecular architecture. Research into how the electronic and steric properties of the cyclopropoxy group at the 2-position and the bromine atom at the 4-position influence the reactivity of the thiazole ring has not been reported. Therefore, there is no data available on specific regioselective reactions such as electrophilic or nucleophilic substitutions, metal-halogen exchange, or cross-coupling reactions at defined positions on the this compound scaffold.
Spectroscopic and Structural Elucidation Studies
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation:No tandem mass spectrometry studies have been published that would provide insight into the fragmentation pathways of this specific compound.
Due to the absence of this fundamental scientific data, it is not possible to generate a thorough, informative, and scientifically accurate article as per the provided instructions and outline. The creation of such an article would require access to primary research data that has not been made publicly available.
Infrared (IR) Spectroscopy for Functional Group Identification
No experimental infrared spectroscopy data for 4-bromo-2-cyclopropoxythiazole has been published in the available scientific literature. Therefore, a data table of characteristic absorption bands and detailed research findings on its functional group identification via IR spectroscopy cannot be provided.
X-ray Crystallography for Solid-State Structure Determination
There are no published X-ray crystallography studies for this compound. Consequently, information regarding its crystal system, space group, unit cell dimensions, and other solid-state structural parameters is not available. A data table summarizing these crystallographic parameters cannot be generated.
Computational and Theoretical Chemistry Investigations
Quantum Chemical Calculations
Quantum chemical calculations are a cornerstone of modern chemical research, offering a detailed view of molecular characteristics that are often difficult or impossible to determine experimentally. For 4-bromo-2-cyclopropoxythiazole, these calculations reveal critical information about its geometry, electronic structure, and charge distribution.
Geometry Optimization and Conformational Analysis
Geometry optimization is a computational process used to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to the minimum energy on the potential energy surface. For this compound, this involves determining the bond lengths, bond angles, and dihedral angles that result in the lowest possible energy state.
Conformational analysis, a subset of geometry optimization, explores the different spatial arrangements of the atoms that can be interconverted by rotation about single bonds. The cyclopropoxy group attached to the thiazole (B1198619) ring introduces a degree of rotational freedom. Theoretical calculations can identify the most stable conformers and the energy barriers between them. It is important to note that while specific experimental data for this compound is not widely available, theoretical studies on similar molecules suggest that the planarity of the thiazole ring is a key feature, with the substituents oriented to minimize steric hindrance.
| Parameter | Optimized Value |
| C-S Bond Length (Thiazole Ring) | 1.75 Å |
| C-N Bond Length (Thiazole Ring) | 1.32 Å |
| C-Br Bond Length | 1.88 Å |
| C-O Bond Length (Cyclopropoxy) | 1.36 Å |
| Thiazole Ring Dihedral Angle | ~0° (planar) |
Note: The data in this table is illustrative and based on typical values for similar chemical structures, as specific computational results for this compound are not publicly available.
Electronic Structure Analysis (HOMO-LUMO Energy Gaps, Molecular Orbitals)
The electronic structure of a molecule is described by its molecular orbitals, which are mathematical functions that describe the wave-like behavior of electrons. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule can be more easily excited and is generally more reactive.
For this compound, the HOMO is expected to be localized primarily on the electron-rich thiazole ring and the bromine atom, which have lone pairs of electrons. The LUMO, on the other hand, is likely to be distributed over the π-system of the thiazole ring. The energy of these orbitals and their gap can be calculated using methods like Density Functional Theory (DFT).
| Orbital | Energy (eV) |
| HOMO | -6.5 |
| LUMO | -1.2 |
| HOMO-LUMO Gap | 5.3 |
Note: The data in this table is illustrative and based on typical values for similar chemical structures, as specific computational results for this compound are not publicly available.
Charge Distribution and Molecular Electrostatic Potential (MEP)
The distribution of electron density in a molecule is not uniform, leading to regions that are more electron-rich (negative) or electron-poor (positive). This charge distribution can be analyzed through various methods, including the calculation of a Molecular Electrostatic Potential (MEP) map. The MEP is a visual representation of the electrostatic potential on the surface of a molecule, indicating how a positive test charge would interact with it. researchgate.net
In this compound, the nitrogen and oxygen atoms are expected to be regions of negative electrostatic potential due to their high electronegativity and the presence of lone pairs. The hydrogen atoms of the cyclopropyl (B3062369) group and the region around the bromine atom (the σ-hole) are likely to be areas of positive electrostatic potential. The MEP is a valuable tool for predicting intermolecular interactions, such as hydrogen bonding and halogen bonding. researchgate.net
Reactivity Descriptors from DFT Studies
Density Functional Theory (DFT) is a powerful computational method that can be used to calculate a variety of reactivity descriptors. These descriptors help in predicting how a molecule will behave in a chemical reaction.
Fukui Functions and Local Softness for Predicting Reaction Sites
Fukui functions are used to describe the change in electron density at a particular point in a molecule when an electron is added or removed. This information is crucial for predicting the sites of electrophilic and nucleophilic attack. Local softness is a related concept that is derived from the Fukui function and the global softness of the molecule.
For this compound, the sites most susceptible to nucleophilic attack would be those with a high value of the Fukui function for electron addition. Conversely, sites prone to electrophilic attack would have a high value of the Fukui function for electron removal. These calculations can pinpoint specific atoms within the molecule that are most likely to participate in a reaction.
Global Reactivity Descriptors (Electrophilicity Index, Hardness, Ionization Potential)
Global reactivity descriptors provide a general measure of a molecule's reactivity. These include:
Ionization Potential (IP): The energy required to remove an electron from a molecule. It is related to the energy of the HOMO.
Electron Affinity (EA): The energy released when an electron is added to a molecule. It is related to the energy of the LUMO.
Chemical Hardness (η): A measure of a molecule's resistance to a change in its electron distribution. It is calculated from the IP and EA.
Electrophilicity Index (ω): A measure of a molecule's ability to accept electrons.
These descriptors can be calculated from the HOMO and LUMO energies and provide a quantitative way to compare the reactivity of different molecules. nih.gov
| Descriptor | Value (eV) |
| Ionization Potential (IP) | 6.5 |
| Electron Affinity (EA) | 1.2 |
| Chemical Hardness (η) | 2.65 |
| Electrophilicity Index (ω) | 2.31 |
Note: The data in this table is illustrative and based on typical values for similar chemical structures, as specific computational results for this compound are not publicly available.
Spectroscopic Property Prediction and Validation
A comprehensive review of scientific literature and chemical databases reveals a notable absence of specific computational studies focused on the spectroscopic properties of this compound. While theoretical predictions of spectroscopic data are a common practice in modern computational chemistry, it appears that this particular compound has not been the subject of such detailed investigation in published research.
Theoretical NMR Chemical Shift Prediction
There are no available studies that report the theoretical prediction of 1H or 13C NMR chemical shifts for this compound. Typically, these calculations are performed using methods like Density Functional Theory (DFT) to provide insights into the electronic environment of the nuclei and to aid in the interpretation of experimental spectra. However, for this specific molecule, no such computational data has been published.
Vibrational Frequency Calculations and IR Spectra Simulation
Similarly, a search for vibrational frequency calculations and simulated infrared (IR) spectra for this compound yielded no specific results. This type of analysis is instrumental in assigning vibrational modes observed in experimental IR spectroscopy. Although computational studies on the vibrational spectra of other thiazole derivatives have been conducted, this specific molecule has not been a subject of such research.
Reaction Mechanism Studies
Computational investigations into the reaction mechanisms involving this compound are also not present in the current body of scientific literature. Such studies are crucial for understanding the formation and reactivity of chemical compounds.
Energy Profiles of Proposed Reaction Pathways
In line with the absence of transition state studies, there are no published energy profiles for proposed reaction pathways involving this compound. These profiles, which map the energy changes throughout a reaction, are fundamental to predicting reaction feasibility and kinetics. Computational studies on other heterocyclic systems have successfully elucidated such pathways, but this specific thiazole derivative has not been investigated in this manner. researchgate.net
Advanced Synthetic Applications As a Building Block
Modular Construction of Complex Heterocyclic Systems
The ability to selectively functionalize the 4-position of the thiazole (B1198619) ring via the bromo substituent provides a powerful tool for the modular assembly of complex heterocyclic systems. This approach allows for the stepwise and controlled introduction of molecular complexity.
The bromine atom on 4-bromo-2-cyclopropoxythiazole serves as a key functional group for engaging in intramolecular and intermolecular reactions to form fused or bridged heterocyclic systems. nih.goviupac.orgyoutube.comlibretexts.org Methodologies such as intramolecular Heck reactions, Buchwald-Hartwig aminations, and various palladium-catalyzed cross-coupling reactions can be envisioned to construct new rings fused to the thiazole core. For instance, by tethering an appropriate reactive partner to the 2-cyclopropoxy group or by introducing a suitable substituent at the 5-position, subsequent cyclization involving the C4-Br bond can lead to the formation of bicyclic and polycyclic structures. These rigid frameworks are of significant interest in medicinal chemistry and materials science due to their well-defined three-dimensional shapes. libretexts.orgmasterorganicchemistry.com
The reactivity of the C-Br bond in this compound is instrumental in generating diverse molecular scaffolds. Through transition-metal-catalyzed cross-coupling reactions such as Suzuki, Stille, Sonogashira, and Negishi couplings, a wide array of substituents (aryl, heteroaryl, alkyl, alkynyl, etc.) can be introduced at the 4-position. nih.gov This modularity allows for the rapid generation of libraries of compounds with varying steric and electronic properties, a crucial aspect of drug discovery and materials development. The cyclopropoxy group, in turn, can modulate the biological activity or physical properties of the resulting derivatives.
Formation of Macrocyclic Structures Incorporating the Thiazole Unit
The construction of macrocycles is a challenging yet important area of synthetic chemistry, with applications ranging from host-guest chemistry to the development of therapeutics. This compound can be employed as a key building block in the synthesis of macrocycles. By designing precursors that contain two reactive sites, one of which is the C4-Br bond, intramolecular cyclization under high-dilution conditions can afford macrocyclic structures containing the thiazole moiety. The conformational preferences of the cyclopropoxy group can play a significant role in pre-organizing the linear precursor for cyclization, potentially leading to higher yields and selectivity for specific macrocycle sizes.
Development of Novel Reagents and Catalysts from Derivatives
Derivatives of this compound have the potential to be developed into novel reagents and catalysts. For example, conversion of the bromo group to an organometallic species, such as a Grignard reagent or an organolithium species, would generate a potent nucleophile for the formation of new carbon-carbon or carbon-heteroatom bonds. Furthermore, the thiazole ring itself, particularly when functionalized with appropriate substituents, can act as a ligand for transition metals. By elaborating the structure of this compound, it is possible to design chiral ligands for asymmetric catalysis or specialized catalysts for specific organic transformations.
Applications in Material Science Research (e.g., polymer precursors, optoelectronic materials)
The unique electronic properties of the thiazole ring, combined with the ability to systematically modify the structure of this compound, make it an attractive candidate for applications in material science.
Thiazole-containing compounds are known to exhibit interesting electronic and photophysical properties. nih.govrsc.org The electron-rich nature of the thiazole ring, influenced by the cyclopropoxy group, and the ability to extend conjugation through reactions at the bromine site, allows for the tuning of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. This makes derivatives of this compound promising for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and fluorescent sensors. The introduction of various aromatic and heteroaromatic substituents at the 4-position can lead to materials with tailored absorption and emission characteristics, spanning the visible spectrum. Research in this area would involve the synthesis of a series of derivatives and the systematic study of their photophysical properties, including absorption and emission spectra, quantum yields, and excited-state lifetimes.
| Derivative Class | Potential Application | Key Synthetic Strategy | Tunable Property |
| Aryl-substituted thiazoles | Organic Light-Emitting Diodes (OLEDs) | Suzuki Coupling | Emission Wavelength |
| Thiophene-thiazole copolymers | Organic Photovoltaics (OPVs) | Stille or Kumada Coupling | Band Gap |
| Donor-Acceptor Systems | Fluorescent Sensors | Sonogashira Coupling | Fluorescence Quenching Response |
Self-Assembly Studies of this compound Remain an Unexplored Area of Research
A thorough review of scientific literature reveals a notable absence of dedicated research into the self-assembly properties of the chemical compound this compound. Self-assembly is a fundamental process in supramolecular chemistry and materials science, where molecules spontaneously organize into ordered structures through non-covalent interactions. These interactions can include hydrogen bonding, halogen bonding, van der Waals forces, and π-π stacking.
The unique structural features of this compound, which include a bromine atom capable of halogen bonding, a thiazole ring that can participate in π-π stacking, and a cyclopropoxy group that can influence molecular packing, suggest that it may possess interesting self-assembly characteristics. Halogen bonding, in particular, has emerged as a powerful tool for designing and constructing complex supramolecular architectures. The presence of the bromine atom on the thiazole ring could direct the formation of specific, ordered assemblies in the solid state or in solution.
Despite these intriguing possibilities, no experimental or theoretical studies detailing the self-assembly behavior of this compound have been published. Consequently, there is no available data on the types of supramolecular structures it may form, the conditions under which self-assembly might occur, or the physicochemical properties of any resulting assemblies. This gap in the scientific record indicates that the investigation of this compound as a building block for self-assembled materials is a field ripe for future exploration. Such research could uncover novel materials with unique optical, electronic, or catalytic properties.
Future Research Directions
Development of More Efficient and Sustainable Synthetic Routes
The synthesis of 4-bromo-2-cyclopropoxythiazole is not yet well-documented in publicly available literature, presenting an opportunity for the development of novel synthetic methodologies. Current approaches to analogous 2-alkoxy-4-bromothiazoles often rely on multi-step sequences that may involve harsh reagents and generate significant waste. Future research should prioritize the development of more efficient and sustainable synthetic routes.
One promising approach could be a modification of the Hantzsch thiazole (B1198619) synthesis, a classic method for constructing the thiazole ring. plos.org A potential pathway could involve the reaction of a cyclopropoxy-substituted thiourea (B124793) with an α-haloketone, followed by bromination. However, the stability of the cyclopropoxy group under various reaction conditions would need to be carefully evaluated.
Green chemistry principles should guide the development of new synthetic strategies. This includes the use of recyclable catalysts, such as chitosan-based biocatalysts, which have been shown to be effective in the synthesis of other thiazole derivatives. mdpi.comnih.gov The use of ultrasonic irradiation could also be explored to reduce reaction times and energy consumption. nih.gov A comparative analysis of different synthetic routes, evaluating factors such as yield, purity, cost-effectiveness, and environmental impact, would be crucial in identifying the most viable method for the large-scale production of this compound.
Table 1: Potential Synthetic Strategies for this compound
| Synthetic Approach | Potential Advantages | Key Challenges |
|---|---|---|
| Modified Hantzsch Synthesis | Well-established for thiazole ring formation. | Stability of the cyclopropoxy group; regioselectivity of bromination. |
| Cross-Coupling Reactions | High regioselectivity. | Availability of starting materials; catalyst cost and sensitivity. |
| Green Catalysis | Environmentally friendly; potential for catalyst recycling. | Catalyst efficiency and stability; reaction optimization. |
Exploration of Asymmetric Synthesis for Chiral Derivatives
The introduction of chirality into thiazole-containing molecules can have a profound impact on their biological activity and material properties. While this compound itself is achiral, the development of asymmetric synthetic methods to produce chiral derivatives is a compelling area for future research. This could involve the introduction of a chiral center on the cyclopropyl (B3062369) ring or the addition of a chiral substituent through derivatization of the thiazole core.
Asymmetric synthesis could be achieved through the use of chiral catalysts, auxiliaries, or reagents. nih.govyoutube.com For example, a chiral auxiliary could be temporarily attached to a precursor molecule to direct the stereochemical outcome of a key reaction, and then subsequently removed. Alternatively, a chiral catalyst, such as a metal complex with a chiral ligand, could be employed to facilitate an enantioselective transformation. The development of such methods would open the door to a new class of chiral building blocks for drug discovery and materials science.
Expanding the Scope of Reactivity and Derivatization
The bromine atom at the 4-position of the thiazole ring serves as a versatile handle for a wide range of chemical transformations, making this compound an attractive building block for the synthesis of more complex molecules. Future research should focus on systematically exploring its reactivity in various cross-coupling reactions.
The Negishi and Stille cross-coupling reactions, which have been successfully applied to other 4-bromothiazoles, could be used to introduce a variety of alkyl, aryl, and alkynyl substituents at the 4-position. nih.gov The Sonogashira coupling could also be employed for the synthesis of alkynyl-substituted derivatives. nih.gov A detailed investigation into the optimal reaction conditions, including the choice of catalyst, ligand, and solvent, would be necessary to maximize the yields and scope of these transformations.
Furthermore, the reactivity of the cyclopropoxy group should be investigated. While generally stable, this moiety can undergo ring-opening reactions under certain acidic or thermal conditions. Understanding the stability window of the cyclopropoxy group is crucial for its successful incorporation into more complex structures. Derivatization could also target the thiazole ring itself, for instance, through electrophilic substitution, although the presence of the bromo and cyclopropoxy groups will influence the regioselectivity of such reactions. pharmaguideline.com
Table 2: Potential Derivatization Reactions of this compound
| Reaction Type | Reagents and Conditions | Potential Products |
|---|---|---|
| Suzuki Coupling | Arylboronic acid, Pd catalyst, base | 4-Aryl-2-cyclopropoxythiazoles |
| Heck Coupling | Alkene, Pd catalyst, base | 4-Alkenyl-2-cyclopropoxythiazoles |
| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, base | 4-Alkynyl-2-cyclopropoxythiazoles |
| Buchwald-Hartwig Amination | Amine, Pd catalyst, base | 4-Amino-2-cyclopropoxythiazoles |
Advanced Computational Modeling for Property Prediction
Computational chemistry offers a powerful toolkit for predicting the physicochemical properties and reactivity of molecules, thereby guiding experimental efforts. Advanced computational modeling of this compound and its derivatives could provide valuable insights into their electronic structure, conformational preferences, and potential applications.
Density Functional Theory (DFT) calculations could be employed to determine key properties such as molecular geometry, charge distribution, and frontier molecular orbital energies (HOMO-LUMO). mdpi.com These calculations can help in understanding the reactivity of the molecule and predicting the sites most susceptible to electrophilic or nucleophilic attack. Quantitative Structure-Activity Relationship (QSAR) models, which correlate structural features with chemical or biological activity, could also be developed for a series of derivatives. nih.gov
Molecular docking simulations could be used to predict the binding affinity of this compound derivatives to specific biological targets, although this would be a more speculative application without initial biological data. nih.gov In the context of materials science, computational models could be used to predict properties such as thermal stability, and electronic conductivity of polymers or other materials incorporating this thiazole derivative.
Unexplored Applications in Pure Chemical Science and Engineering
While the direct applications of this compound are yet to be discovered, its unique combination of a reactive bromine atom, a strained cyclopropyl group, and an electron-rich thiazole ring suggests a range of potential uses in pure and applied chemical science.
In materials science, the thiazole moiety is known to be a component of some fluorescent materials and organic semiconductors. mdpi.com The incorporation of the this compound unit into polymers or small molecules could lead to novel materials with interesting optical or electronic properties. The bromine atom provides a convenient point for polymerization or for attachment to other functional groups.
In the field of catalysis, thiazolium salts, derived from thiazoles, are known to act as catalysts in certain organic reactions. wikipedia.org The derivatization of this compound to form novel thiazolium salts could lead to the development of new catalysts with unique reactivity or selectivity. The cyclopropoxy group could potentially influence the steric and electronic environment of the catalytic center. Furthermore, the compound could serve as a key intermediate in the synthesis of more complex molecules for various research purposes. chemimpex.comchemimpex.com
Table 3: Mentioned Compound Names
| Compound Name |
|---|
| This compound |
| 2,4-dibromothiazole (B130268) |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing 4-bromo-2-cyclopropoxythiazole, and how can reaction conditions be optimized?
- Methodological Answer : A common approach involves nucleophilic substitution of 4-bromo-2-chlorothiazole with cyclopropanol under basic conditions. For example, refluxing in a polar aprotic solvent (e.g., DMF or THF) with a base like K₂CO₃ for 12–24 hours. Optimization may include adjusting stoichiometry, temperature, and solvent polarity. Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is typical. Monitoring reaction progress with TLC or LC-MS ensures reproducibility .
Q. How can structural characterization of this compound be performed to confirm its identity?
- Methodological Answer :
- Spectroscopy : Use -NMR to verify cyclopropane protons (δ ~0.5–1.5 ppm) and thiazole ring protons (δ ~7.0–8.5 ppm). -NMR confirms the bromine substituent (C-Br typically δ ~100–110 ppm).
- Mass Spectrometry : High-resolution MS (HRMS) ensures molecular ion consistency with the expected formula (C₆H₆BrNOS).
- Elemental Analysis : Combustion analysis validates elemental composition (±0.3% tolerance) .
Q. What safety protocols are critical when handling brominated thiazoles like this compound?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact.
- Ventilation : Use fume hoods to minimize inhalation risks.
- Waste Disposal : Halogenated waste must be segregated and treated by certified hazardous waste services.
- Emergency Measures : Immediate rinsing with water for skin exposure; activated charcoal for accidental ingestion .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in the molecular geometry of this compound?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) using programs like SHELXL or WinGX refines bond lengths, angles, and torsion angles. For example:
- Data Collection : Cool crystals to 100 K to minimize thermal motion.
- Refinement : Apply anisotropic displacement parameters for non-H atoms.
- Validation : Use ORTEP-3 to visualize thermal ellipsoids and detect disorder (e.g., cyclopropane ring puckering). Compare experimental data with DFT-calculated geometries .
Q. What strategies can address contradictions in spectroscopic data for brominated thiazoles during structural elucidation?
- Methodological Answer :
- Cross-Validation : Correlate NMR data with computational predictions (e.g., DFT chemical shift calculations).
- Isotopic Labeling : Use -labeled precursors to resolve overlapping signals.
- Variable-Temperature NMR : Probe dynamic effects (e.g., hindered rotation in cyclopropoxy groups).
- Crystallographic Prioritization : SCXRD data supersede spectroscopic ambiguities when available .
Q. How can computational modeling predict the reactivity of this compound in cross-coupling reactions?
- Methodological Answer :
- DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to assess frontier molecular orbitals (HOMO/LUMO) and electrophilicity.
- Mechanistic Studies : Simulate transition states for Suzuki-Miyaura coupling (e.g., Pd-catalyzed Br substitution).
- Solvent Effects : Include implicit solvent models (e.g., PCM for THF) to predict reaction barriers. Validate with experimental yields .
Methodological Considerations Table
| Aspect | Techniques/Tools | Key Parameters |
|---|---|---|
| Synthesis | Reflux, column chromatography | Solvent polarity, reaction time, base strength |
| Structural Analysis | NMR, SCXRD, HRMS | δ values, R-factor, isotopic resolution |
| Safety | Fume hoods, PPE, waste segregation | Exposure limits, disposal protocols |
| Computational Studies | DFT, PCM solvent models | HOMO/LUMO energies, Gibbs free energy |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
